

# "2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide"

## physical and chemical characteristics

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### Compound of Interest

Compound Name: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

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## Technical Guide: 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide**. Due to the limited availability of specific experimental data for this compound, this guide also incorporates representative data and protocols from closely related N-substituted 1,2,5-thiadiazolidine 1,1-dioxides to provide a thorough understanding of this chemical class.

## Core Compound Characteristics

**2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide** is a heterocyclic organic compound with potential applications as a building block in the synthesis of pharmaceutical and agrochemical agents.<sup>[1]</sup> Its structure features a five-membered ring containing two nitrogen atoms, a sulfur atom, and two oxygen atoms double-bonded to the sulfur.

Property	Value	Source
CAS Number	67104-97-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>3</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	136.17 g/mol	<a href="#">[1]</a>
SMILES	CN1CCNS1(=O)=O	<a href="#">[3]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a>
Melting Point	Not Available	<a href="#">[1]</a>
Boiling Point	Not Available	<a href="#">[1]</a>
Density	Not Available	<a href="#">[1]</a>
Solubility	Not Available	<a href="#">[1]</a>

## Representative Physical and Spectroscopic Data of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

The following table presents data from a study on various N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides, which can be considered representative for understanding the characteristics of this class of compounds.[\[4\]](#)

Compound	Melting Point (°C)	Key IR Bands (cm <sup>-1</sup> ) (SO <sub>2</sub> )	Key <sup>1</sup> H-NMR Signals (δ ppm)	Key <sup>13</sup> C-NMR Signals (δ ppm)
(N <sup>2</sup> -(2'S)-Propionic acid methyl ester, N <sup>5</sup> -tert-butylloxycarbonyl)-1,2,5-thiadiazolidine 1,1-dioxide	132-134	1378, 1167	4.15 (q), 3.80 (t), 3.70 (s), 3.65 (t), 1.52 (s), 1.50 (d)	172, 150, 84, 56, 52, 43, 39, 28, 27
N <sup>2</sup> -(2'S)- (Propionic acid methyl ester) 1,2,5-thiadiazolidine 1,1-dioxide	124-125	1375, 1160	6.24 (t), 4.15 (q), 3.80 (t), 3.70 (s), 3.65 (m), 1.50 (d)	172, 56, 52, 41, 39, 28
[N <sup>2</sup> -(2'S)-(3'-methylbutyric acid methyl ester), N <sup>5</sup> -propionyl] 1,2,5-thiadiazolidine 1,1-dioxide	94-95	Not Specified	Not Specified	Not Specified

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, adapted from established literature.[\[4\]](#)

## General Synthesis of N-Substituted 1,2,5-Thiadiazolidine 1,1-Dioxides

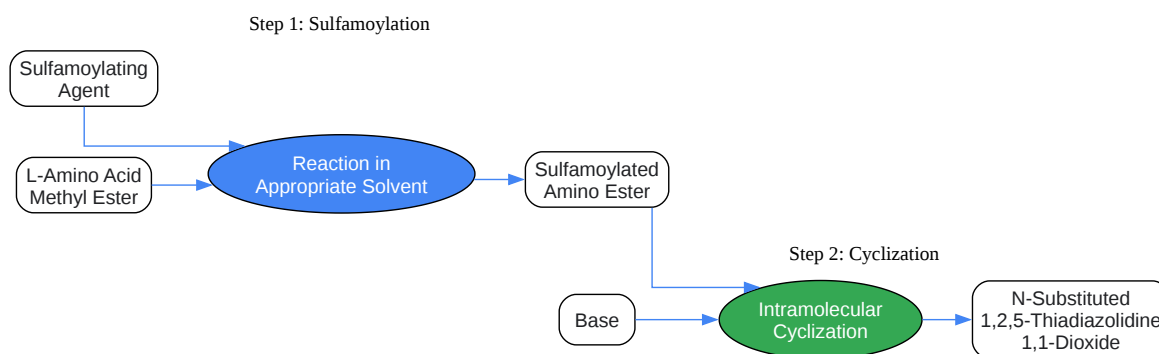
This two-step process involves the sulfamoylation of an amino acid ester followed by cyclization.

### Step 1: Synthesis of (tert-butyloxycarbonylsulfonyl) L-amino acid methyl esters

- To a solution of the desired L-amino acid methyl ester in an appropriate solvent, add a sulfamoylating agent.
- The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the sulfamoylated amino ester.

### Step 2: Cyclization to form the 1,2,5-thiadiazolidine 1,1-dioxide ring

- The purified sulfamoylated amino ester is dissolved in a suitable solvent.
- A base is added to facilitate the intramolecular cyclization.
- The reaction progress is monitored by TLC.
- After completion, the product is isolated by extraction and purified by recrystallization to afford the pure cyclosulfamide.



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General synthesis workflow for N-substituted 1,2,5-thiadiazolidine 1,1-dioxides.

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for  $^1\text{H}$ ).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

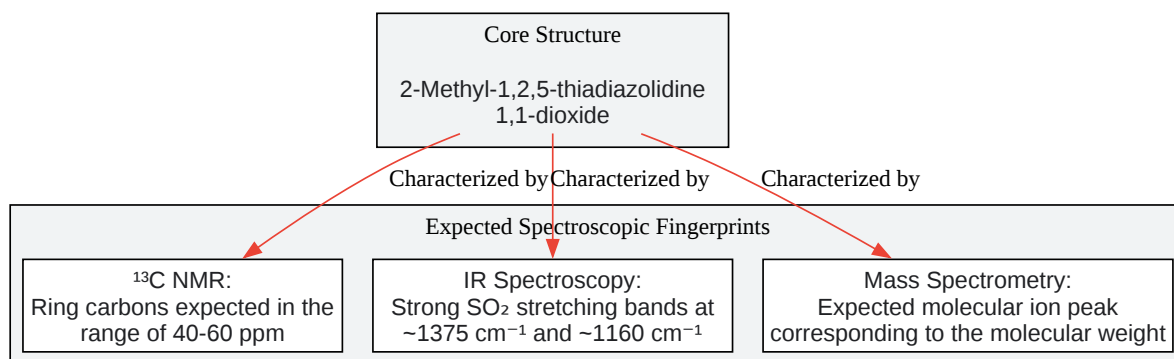
- Prepare the sample as a KBr pellet or as a thin film.
- Record the IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Characteristic strong absorption bands for the  $\text{SO}_2$  group are expected in the regions of  $1380\text{-}1360\text{ cm}^{-1}$  and  $1170\text{-}1120\text{ cm}^{-1}$ .[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Fast Atom Bombardment - FAB).
- Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

## Structural and Spectroscopic Summary

The 1,2,5-thiadiazolidine 1,1-dioxide core possesses distinct structural and spectroscopic features that are crucial for its identification and characterization.



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Key structural and spectroscopic characteristics of the 1,2,5-thiadiazolidine 1,1-dioxide core.

## Potential Applications

Compounds containing the 1,2,5-thiadiazolidine 1,1-dioxide scaffold are of interest in drug development and agricultural science.[1] They have been investigated for their potential antimicrobial and antiviral properties.[1][4] The unique chemical properties of this heterocyclic system make it a valuable building block for the synthesis of novel therapeutic agents.[1]

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